molecular formula C18H22N4O2 B10984937 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B10984937
M. Wt: 326.4 g/mol
InChI Key: SCALYMHTJWBYTK-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring and a benzimidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzimidazole Moiety: The benzimidazole ring is often formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the oxazole and benzimidazole rings through a suitable linker, such as an acetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
  • **this compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C18H22N4O2/c1-11(2)22-16-8-6-5-7-15(16)20-17(22)10-19-18(23)9-14-12(3)21-24-13(14)4/h5-8,11H,9-10H2,1-4H3,(H,19,23)

InChI Key

SCALYMHTJWBYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC3=CC=CC=C3N2C(C)C

Origin of Product

United States

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